3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also includes a thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety, which is a heterocyclic compound containing sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the construction of the thieno[3,2-d][1,2,3]triazin-4(3H)-one system. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a six-membered ring with one nitrogen atom, and the thieno[3,2-d][1,2,3]triazin-4(3H)-one system is a fused ring system containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. The carbonyl group could be involved in various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .Scientific Research Applications
Piperazine Analogues in Melanocortin Receptor Research
A study by Mutulis et al. (2004) explored piperazine analogues of melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ". These compounds, including some with structures similar to the one you're interested in, were synthesized and evaluated for their binding affinity to melanocortin receptors, demonstrating potential in pharmacological research (Mutulis et al., 2004).
Structural Analysis of Thienopyrimidine Derivatives
Hong-Mei Wang et al. (2007) examined the crystal structure of a compound with a central thienopyrimidine ring, similar to the compound . Their study provides insight into the molecular conformations and potential applications in material sciences or pharmaceuticals (Hong-Mei Wang et al., 2007).
Synthesis of Triazine Derivatives
Sañudo et al. (2006) synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds, related to the chemical structure , contribute to the development of new materials and potential pharmaceutical applications (Sañudo et al., 2006).
Antifungal Activity of Triazole Piperidines
Darandale et al. (2013) reported the synthesis of novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. This study highlights the potential of such compounds in developing new antifungal agents (Darandale et al., 2013).
Novel Triazoles-Thiones Derived from Piperine
Franklim et al. (2013) explored the synthesis of new 1,2,4-triazole-3-thiones from natural piperine, showing potential in trypanocidal activity and drug development (Franklim et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(12-4-2-1-3-5-12)20-9-6-13(7-10-20)21-17(23)15-14(18-19-21)8-11-24-15/h1-2,8,11-13H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVVVFWAVUWCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.